Sodium stibogluconate
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Overview
Description
Sodium stibogluconate is a medication primarily used to treat leishmaniasis, a disease caused by protozoan parasites of the genus LeishmaniaThis compound is administered by injection and has been in medical use since the 1940s . It is listed on the World Health Organization’s List of Essential Medicines .
Mechanism of Action
Target of Action
Sodium stibogluconate primarily targets DNA topoisomerase I and protein tyrosine phosphatases (PTPases) such as Src homology PTPase1 (SHP-1), SHP-2, and PTP1B . These targets play crucial roles in DNA replication, transcription, and cellular signaling processes.
Mode of Action
This compound directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription . It also inhibits PTPases, with 99% of SHP-1 activity inhibited at a therapeutic concentration of 10 μg/ml . This inhibition disrupts cellular signaling, potentially leading to antiproliferative effects .
Pharmacokinetics
In a study involving dogs, the elimination half-life of this compound was found to be four times longer (280 min) than that observed after administration of a free drug (71 min) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the drug’s effectiveness, with increased pH leading to increased EC50 due to the competition of OH- on biotic ligands . Additionally, resistance to this compound has been reported in some regions, limiting its utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium stibogluconate is synthesized by reacting antimony pentoxide with sodium hydroxide. This reaction produces sodium antimony (V) gluconate, which is the active component of this compound .
Industrial Production Methods: The industrial production of this compound involves the controlled reaction of antimony pentoxide with sodium hydroxide under specific conditions to ensure the purity and efficacy of the final product. The precise structure of this compound is not fully known, but it is idealized based on its atomic formula .
Chemical Reactions Analysis
Types of Reactions: Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation: The compound can also undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction Reagents: The reduction of this compound typically involves biological agents such as the Leishmania parasite.
Oxidation Reagents: Oxidizing agents can be used in laboratory settings to study the oxidation of this compound.
Major Products Formed:
Reduction Products: The primary product of the reduction reaction is trivalent antimony (Sb III).
Oxidation Products: The oxidation of this compound can produce various oxidized forms of antimony.
Scientific Research Applications
Sodium stibogluconate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Medicine: The primary medical application of this compound is in the treatment of leishmaniasis.
Industry: this compound is used in the production of other antimony-based compounds and in research related to antimony chemistry.
Comparison with Similar Compounds
Sodium stibogluconate is part of the pentavalent antimonials class of medications. Similar compounds include:
Meglumine antimoniate: Another pentavalent antimonial used to treat leishmaniasis.
Amphotericin B: An antifungal medication that is also used to treat leishmaniasis, particularly in cases where resistance to antimonials is observed.
Miltefosine: An oral medication used to treat leishmaniasis, often in combination with other drugs.
Uniqueness: this compound is unique in its ability to inhibit protein tyrosine phosphatases and its specific mechanism of action involving DNA topoisomerase I inhibition . This makes it a valuable tool in both medical and scientific research.
Properties
Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription. | |
CAS No. |
16037-91-5 |
Molecular Formula |
C12H22NaO18Sb2 |
Molecular Weight |
720.80 g/mol |
IUPAC Name |
trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |
InChI |
InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |
InChI Key |
ZIYJALGHGOUMPU-LZBQIKKXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |
SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |
Appearance |
Assay:≥95%A crysatlline solid |
Synonyms |
Antimony Gluconate Sodium Antimony Gluconic Acid Antimony Sodium Gluconate Antimony Sodium Gluconates Myostibin Pentostam Sodium Gluconates, Antimony Sodium Stibogluconate Sodium, Stibogluconate Solustibosan Stibatin Stibogluconate Sodium Stibogluconate, Sodium Triostam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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